1-Isothiocyanato-1-methylcyclopropane
Overview
Description
1-Isothiocyanato-1-methylcyclopropane is a chemical compound with the molecular formula C5H7NS . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The InChI code for this compound is1S/C5H7NS/c1-5(2-3-5)6-4-7/h2-3H2,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 113.18 .Scientific Research Applications
Organic Synthesis
1-Methylcyclopropene is utilized in organic synthesis, particularly in Lewis acid mediated (3 + 2) cycloadditions with donor-acceptor cyclopropanes for the synthesis of five-membered heterocycles. These reactions are notable for their broad substrate scope, high yields, and well-defined chemoselectivity. The choice of Lewis acid influences the stereochemical outcome and the mechanism of the reaction, making 1-MCP a versatile reagent in the synthesis of complex organic molecules (Goldberg et al., 2012).
Agricultural Biotechnology
In the realm of agricultural biotechnology, 1-Methylcyclopropene has been extensively researched for its effects on the ripening and senescence of fruits and vegetables. It functions as an inhibitor of ethylene perception, thereby delaying ripening and extending the shelf life of ethylene-sensitive produce. This application has seen rapid adoption in industries such as apple production worldwide, although its potential for other fruits and vegetables continues to be explored (Watkins, 2006).
Food Preservation
Related to its use in agricultural biotechnology, 1-MCP's role in food preservation has been a subject of significant interest. Its ability to inhibit ethylene action in climacteric fruits (which ripen in response to ethylene) has been leveraged to improve the maintenance of product quality during storage. The compound has been applied in various formats, including as a gas in cold storage rooms, to delay ripening processes in fruits such as apples, pears, and bananas. This application not only helps in understanding the role of ethylene in ripening but also offers a commercial technology to enhance the postharvest life of produce (Blankenship & Dole, 2003).
Mechanism of Action
Target of Action
The primary targets of 1-Isothiocyanato-1-methylcyclopropane are protein cysteine residues . These sulfur-centered nucleophiles are abundant in biological systems and play crucial roles in various biochemical processes .
Mode of Action
This compound interacts with its targets, the protein cysteine residues, through a chemical reaction . This interaction results in changes to the protein’s structure and function, which can have downstream effects on cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways. One of the major mechanisms by which it confers protection involves the induction of stress response pathways that restore cellular redox and protein homeostasis . This compound also contributes to the resolution of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. At high concentrations, this compound can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis . It also affects the function of transcription factors and ultimately the expression of networks of genes .
Safety and Hazards
Properties
IUPAC Name |
1-isothiocyanato-1-methylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-5(2-3-5)6-4-7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSVTWPQJMXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028018-36-1 | |
Record name | 1-isothiocyanato-1-methylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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